N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide
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Overview
Description
N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide is a complex organic compound that features a unique structure combining a benzenesulfonamide group with a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using hydrazine derivatives and carboxylic acids.
Attachment of the benzenesulfonamide group: This step involves the reaction of the oxadiazole intermediate with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide: Similar structure with an ethyl group instead of a propyl group.
N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonate: Similar structure with a sulfonate group instead of a sulfonamide group.
Uniqueness
N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H19N3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C18H19N3O3S/c1-13(2)16(21-25(22,23)15-11-7-4-8-12-15)18-19-17(20-24-18)14-9-5-3-6-10-14/h3-13,16,21H,1-2H3 |
InChI Key |
JLOUBCNWXZPPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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